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molecular formula C12H13NO B8659914 4-ethyl-6-methoxyisoquinoline

4-ethyl-6-methoxyisoquinoline

Cat. No. B8659914
M. Wt: 187.24 g/mol
InChI Key: CUDYASREPDKSDX-UHFFFAOYSA-N
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Patent
US08710228B2

Procedure details

1.69 g of 4-Ethyl-6-methoxy-isoquinoline (153) were dissolved in dichloroethane and stirred with 1.7 mL of boron tribromide at room temperature for 3 hours and one additional hour at 40° C. The solution was poured on ice water, pH was adjusted to 9 by addition of sodium hydroxide and the solution was extracted with dichloromethane:isopropanol 3:1. The organic layer was evaporated to dryness and the product was purified by silica gel chromatography to yield 980 mg of 154. Detected Mess: 173.9 (M+H+) (ESI)
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13]C)[CH:11]=2)[CH:6]=[N:5][CH:4]=1)[CH3:2].B(Br)(Br)Br.[OH-].[Na+]>ClC(Cl)C>[CH2:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[CH:6]=[N:5][CH:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
C(C)C1=CN=CC2=CC=C(C=C12)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C
ADDITION
Type
ADDITION
Details
The solution was poured on ice water, pH
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane:isopropanol 3:1
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CN=CC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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